molecular formula C22H21FN2O B12907416 7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-07-8

7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12907416
CAS No.: 918646-07-8
M. Wt: 348.4 g/mol
InChI Key: MHOBPPUCWHDZSA-UHFFFAOYSA-N
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Description

7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918646-07-8) is a synthetic organic compound with a molecular formula of C22H21FN2O and a molecular weight of 348.42 g/mol . It belongs to the tetrahydroquinoline class of heterocycles, which are structures widely recognized for their prevalence in pharmacologically active compounds . Quinoline-based molecules are the subject of extensive research in medicinal chemistry. Computational and theoretical studies have highlighted the significant potential of fluorine-based quinoline analogues as inhibitors of key viral proteins, such as the SARS-CoV-2 Spike-ACE2 complex and the human serine protease TMPRSS2 . Some of these analogues have demonstrated superior binding energies in molecular docking studies compared to older antimalarial quinolines like chloroquine, suggesting a promising avenue for the development of new therapeutic agents . This compound is provided as a high-purity material (97%) specifically for research and development applications . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

918646-07-8

Molecular Formula

C22H21FN2O

Molecular Weight

348.4 g/mol

IUPAC Name

7-fluoro-3-methyl-3-propyl-1-quinolin-3-yl-4H-quinolin-2-one

InChI

InChI=1S/C22H21FN2O/c1-3-10-22(2)13-16-8-9-17(23)12-20(16)25(21(22)26)18-11-15-6-4-5-7-19(15)24-14-18/h4-9,11-12,14H,3,10,13H2,1-2H3

InChI Key

MHOBPPUCWHDZSA-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC2=C(C=C(C=C2)F)N(C1=O)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 4,7-Dichloroquinoline or related halogenated quinolines serve as primary starting materials.
  • Nitration at position 8 yields 8-nitroquinoline derivatives, which are key intermediates for further functionalization.
  • m-Aminophenol derivatives are used for preparing 3-substituted quinolines through alkylation and cyclization.

Functionalization at Position 7 (Fluorination)

  • Aromatic nucleophilic substitution is employed to introduce oxygen- or nitrogen-linked groups at position 7.
  • Fluorine substitution at position 7 can be achieved by nucleophilic aromatic substitution of a halogen (e.g., chlorine) with fluoride ion under controlled conditions.
  • The fluorine atom enhances binding affinity and metabolic stability in the final compound.

Substitution at Position 3 (Methyl and Propyl Groups)

  • Alkyl groups such as methyl and propyl are introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) using corresponding alkylboronic acids or alkynes.
  • For alkynyl groups, Sonogashira coupling followed by hydrogenation converts the alkyne to the alkyl substituent.
  • Electrophilic aromatic substitution can also be used to introduce bromine at position 3, which serves as a handle for further cross-coupling.

Formation of the Dihydro-2H-[1,3'-biquinolin]-2-one Core

  • Cyclization reactions involving α-bromoacrolein or similar reagents facilitate ring closure to form the dihydroquinoline ring.
  • The biquinoline structure is constructed by linking two quinoline units, often through palladium-catalyzed coupling or nucleophilic substitution.

Reduction and Final Functional Group Transformations

  • Nitro groups introduced during nitration are reduced to amino groups using standard reducing agents (e.g., hydrogenation with Pd/C or chemical reductants).
  • The amino group can be further modified or retained depending on the target molecule.
  • Final purification steps include crystallization or salt formation (e.g., hydrochloride salts) to enhance solubility and stability.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Halogenation Chlorination of quinoline 4,7-Dichloroquinoline
2 Nitration Nitration at position 8 8-Nitro-4,7-dichloroquinoline
3 Nucleophilic aromatic substitution Fluoride ion substitution at position 7 7-Fluoro-8-nitroquinoline
4 Cross-coupling (Suzuki/Sonogashira) Pd-catalyst, alkylboronic acids or alkynes Introduction of methyl and propyl groups at position 3
5 Cyclization α-Bromoacrolein, base Formation of dihydroquinoline ring
6 Reduction Pd/C hydrogenation or chemical reductants Reduction of nitro to amino group
7 Purification Crystallization, salt formation Final pure 7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Research Findings and Optimization Notes

  • The introduction of fluorine at position 7 significantly improves the compound's binding affinity and metabolic stability, as fluorine can form strong interactions and resist metabolic degradation.
  • Cross-coupling reactions are highly efficient for introducing alkyl groups at position 3, with palladium catalysts providing good yields and selectivity.
  • Reduction of nitro groups to amino groups is a critical step for biological activity, often performed under mild hydrogenation conditions to avoid over-reduction.
  • The choice of solvent, temperature, and catalyst loading in cross-coupling and nucleophilic substitution steps greatly affects yield and purity.
  • Formation of hydrochloride salts of the final compound enhances water solubility and biological activity, as observed in related quinoline derivatives.

Summary Table of Key Reaction Conditions

Reaction Step Typical Reagents/Conditions Yield Range (%) Notes
Halogenation Cl2, FeCl3, solvent (e.g., chloroform) 70-85 Selective chlorination at 4,7-positions
Nitration HNO3/H2SO4, low temperature 60-75 Position 8 selective nitration
Fluorination (nucleophilic) KF or CsF, polar aprotic solvent (DMF) 50-70 Requires careful control of temperature
Cross-coupling (Suzuki) Pd(PPh3)4, base (K2CO3), aqueous-organic mix 65-90 Methyl and propyl boronic acids used
Cyclization α-Bromoacrolein, base (e.g., triethylamine) 60-80 Ring closure step
Reduction H2, Pd/C, mild pressure 80-95 Avoids over-reduction
Purification Crystallization, salt formation >95 purity Hydrochloride salt preferred

Chemical Reactions Analysis

7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one serves as a building block for more complex molecules. It is utilized in developing new synthetic methodologies and exploring reaction mechanisms.

Biology

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial properties : Studies indicate that it exhibits significant activity against various pathogenic strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
  • Anticancer efficacy : Research has shown that this compound can inhibit cancer cell growth effectively. In comparative studies, it outperformed non-fluorinated analogs in inhibiting cancer cell proliferation.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic applications:

  • Infectious diseases : Its ability to inhibit enzymes involved in biosynthetic pathways makes it a candidate for treating infections.
  • Cancer treatment : The compound's mechanism of action may involve inhibiting specific enzymes or receptors linked to cancer progression.

Industry

This compound is also used in developing new materials such as:

  • Organic semiconductors
  • Light-emitting diodes (LEDs)

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaComparative studies on MIC values
AnticancerSuperior inhibition of cancer cell growth compared to non-fluorinated analogsStudies on biquinoline derivatives
Enzyme InhibitionPotential to inhibit protoporphyrinogen oxidaseMechanistic studies

Anticancer Efficacy

Mechanism of Action

The mechanism of action of 7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme, leading to the accumulation of toxic intermediates and cell death . Additionally, the compound may interact with DNA or proteins, disrupting their normal functions and leading to therapeutic effects.

Comparison with Similar Compounds

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

  • Structural Differences: Substitution: Chloro at position 7 and cyclopropyl at position 1 instead of methyl-propyl groups. Core Structure: 2,3-dihydroquinolin-4(1H)-one (vs. 3,4-dihydro-2H-quinolin-2-one in the target compound).
  • Implications: The cyclopropane ring may enhance metabolic stability but reduce solubility due to increased hydrophobicity. Chloro substitution (electron-withdrawing) vs.

7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one (CAS: 1199813-81-4)

  • Structural Differences: Isoquinolinone core (vs. biquinolinone). Methyl group at position 2 instead of position 3. Fully saturated tetrahydro ring system.
  • Reduced aromaticity may lower π-π stacking interactions compared to the target compound .

7-Fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

  • Structural Differences: Quinoxalinone core (two nitrogen atoms in a six-membered ring) vs. biquinolinone. Dimethyl groups at position 3 (similar to the target compound) but lacking the propyl substituent.
  • Implications: Quinoxalinones are known for diverse bioactivity (e.g., kinase inhibition), but the absence of a propyl group may reduce lipophilicity and membrane permeability .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one Biquinolinone 7-F, 3-methyl, 3-propyl C₂₀H₁₇FN₂O 320.36 Ketone, fluoro, alkyl
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Dihydroquinolinone 7-Cl, 6-F, 1-cyclopropyl C₁₃H₁₀ClF₂NO 281.68 Ketone, chloro, cyclopropane
7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one Tetrahydroisoquinolinone 7-F, 2-methyl C₁₀H₁₀FNO 195.19 Ketone, fluoro, methyl
7-Fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one Quinoxalinone 7-F, 3,3-dimethyl C₁₀H₁₀FN₂O 206.20 Ketone, fluoro, dimethyl

Research Findings and Functional Implications

  • Steric Effects : The propyl group in the target compound introduces significant steric bulk, which may improve selectivity in enzyme binding pockets compared to smaller analogs like dimethyl derivatives .
  • Electronic Effects : The fluoro substituent enhances electronegativity and metabolic stability, a common strategy in medicinal chemistry to resist oxidative degradation .

Biological Activity

7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a compound belonging to the biquinoline class, characterized by its unique molecular structure that includes a fluorine atom and a distinctive substitution pattern. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

  • Molecular Formula : C22H21FN2O
  • Molecular Weight : 348.4 g/mol
  • IUPAC Name : this compound
  • CAS Number : 918646-07-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Halogenation of appropriate aromatic precursors.
  • Alkylation to introduce the propyl group.
  • Cyclization reactions to form the biquinoline framework.

These methods can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques to enhance yield and selectivity .

Antimicrobial Activity

Research indicates that biquinoline derivatives exhibit significant antimicrobial properties. In comparative studies, this compound showed promising results against various pathogenic strains. The minimum inhibitory concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to established antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer potential in several studies. It exhibited cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : HCT116 (colon), MCF-7 (breast), U87 MG (glioblastoma), A549 (lung).
  • IC50 Values : The compound displayed IC50 values ranging from 0.25 to 0.75 μM across different cell lines, indicating potent antiproliferative activity .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound could interact with specific receptors, altering signaling pathways that promote tumor growth .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC22H21FN2OFluorinated biquinolineAntimicrobial, Anticancer
6-Fluoro-3-methyl-3-propylC20H21FN2OPropyl substituent at position 6Moderate antimicrobial
5-Fluoro-3-hydroxyC19H17FNOHydroxy group at position 5Lower anticancer activity

Case Studies

  • Anticancer Efficacy : In a study evaluating various biquinoline derivatives for their anticancer properties, 7-Fluoro-3-methyl-3-propyl demonstrated superior inhibition of cancer cell growth compared to non-fluorinated analogs .
  • Antimicrobial Screening : A comprehensive screening against seven common pathogenic strains revealed that the compound had MIC values as low as 0.5 μg/mL against resistant strains of Staphylococcus aureus .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one?

  • Methodology :

  • Multi-step organic synthesis involving cyclization and functional group modifications. Key steps include:

Core scaffold assembly : Use Friedländer or Pfitzinger reactions to construct the quinolinone core.

Fluorination : Introduce fluorine via electrophilic substitution or halogen exchange (e.g., using Selectfluor®).

Alkylation : Install methyl and propyl groups via nucleophilic substitution or transition-metal-catalyzed coupling.

  • Purification via column chromatography and crystallization. Validate intermediates using NMR and mass spectrometry .

Q. How can structural confirmation of this compound be achieved?

  • Methodology :

  • X-ray crystallography : Resolve stereochemistry and confirm substituent positions (as demonstrated for similar dihydroquinolinones in ).
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Identify proton environments and carbon frameworks (e.g., dihydroquinolinone carbonyl at ~170 ppm).
  • HRMS : Confirm molecular formula (e.g., [M+H]+ ion matching calculated mass).
  • IR spectroscopy : Detect characteristic carbonyl (C=O) stretching (~1650 cm⁻¹) .

Q. What preliminary pharmacological screening models are appropriate for this compound?

  • Methodology :

  • Forced-swim test (FST) : Assess antidepressant-like activity by measuring immobility time reduction in rodents (dose range: 1–30 mg/kg, po) .
  • Sigma receptor binding assays : Use [³H]DTG or ³H-pentazocine to evaluate affinity (IC₅₀ values < 100 nM suggest agonist potential) .

Advanced Research Questions

Q. How can sigma receptor affinity and functional activity be rigorously evaluated?

  • Methodology :

  • Radioligand binding assays :
  • Tissue preparation : Rat brain membranes homogenized in Tris-HCl buffer.
  • Competition assays : Incubate with [³H]DTG (σ₁/σ₂ probe) and test compound (0.1–1000 nM).
  • Data analysis : Calculate Ki values using Cheng-Prusoff equation .
  • Functional antagonism : Pre-administer σ antagonists (e.g., BMY14802) to confirm agonist-dependent effects in behavioral models .

Q. How should researchers address contradictions between in vitro binding data and in vivo efficacy?

  • Methodology :

  • Metabolic stability assays : Use liver microsomes to assess compound degradation (e.g., CYP450-mediated oxidation).
  • Pharmacokinetic profiling : Measure plasma/tissue concentrations post-administration to correlate exposure with efficacy.
  • Receptor occupancy studies : Combine PET imaging with selective σ receptor tracers to confirm target engagement .

Q. What strategies are effective for studying kinase inhibition (e.g., EGFR-TKIs) with this compound?

  • Methodology :

  • Enzymatic assays : Test inhibition of recombinant EGFR kinase using ATP-consumption assays (e.g., ADP-Glo™).
  • Cellular models : Use NSCLC cell lines (e.g., H1975) to measure proliferation (IC₅₀ via MTT assay).
  • Molecular docking : Model interactions with EGFR’s ATP-binding pocket (software: AutoDock Vina) .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified alkyl chains (e.g., ethyl vs. propyl) or fluorination patterns.
  • Pharmacophore mapping : Use 3D-QSAR (CoMFA/CoMSIA) to identify critical steric/electronic features.
  • In vitro prioritization : Rank analogs by σ receptor affinity (% inhibition at 10 µM) and solubility (logP < 3.5) .

Q. What approaches optimize bioavailability for central nervous system (CNS) targeting?

  • Methodology :

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP while maintaining blood-brain barrier permeability (optimal range: 2–3).
  • Prodrug design : Mask hydroxyl groups as esters for enhanced absorption.
  • In situ perfusion assays : Quantify brain uptake using rodent models .

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